2-(Isopropyl)-beta-methylcyclohexanepropanol

Description

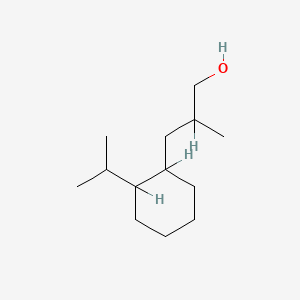

2-(Isopropyl)-beta-methylcyclohexanepropanol is a tertiary alcohol featuring a cyclohexane backbone substituted with an isopropyl group at position 2, a methyl group in the beta position (likely on the propanol chain), and a propanol moiety. The compound’s tertiary alcohol functionality enhances its stability and solubility in non-polar matrices, making it a candidate for specialized organic syntheses .

Properties

CAS No. |

94200-99-4 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2-methyl-3-(2-propan-2-ylcyclohexyl)propan-1-ol |

InChI |

InChI=1S/C13H26O/c1-10(2)13-7-5-4-6-12(13)8-11(3)9-14/h10-14H,4-9H2,1-3H3 |

InChI Key |

FJLMKTWTPFOFCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCCC1CC(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl)-beta-methylcyclohexanepropanol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a cyclohexane derivative followed by reduction and subsequent functional group modifications . Another method includes the use of Grignard reagents to introduce the isopropyl group onto the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl)-beta-methylcyclohexanepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Halogenation Reagents: Chlorine, bromine

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated derivatives, substituted cyclohexane derivatives

Scientific Research Applications

2-(Isopropyl)-beta-methylcyclohexanepropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropyl)-beta-methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences and similarities with analogous cyclohexanol derivatives:

Key Observations:

- Substituent Positioning: The target compound’s beta-methyl group on the propanol chain may sterically hinder nucleophilic reactions compared to 2-isopropyl-5-methylcyclohexanol’s axial methyl group .

- Molar Mass : The higher molar mass of the target compound (~198 g/mol vs. ~156 g/mol for dihydroterpineol) suggests lower volatility and higher boiling points, aligning with industrial solvent applications .

Solubility and Stability

- Dihydroterpineol (CAS 498-81-7): Exhibits high solubility in ethanol and diethyl ether due to its compact cyclohexyl-propanol structure, making it a preferred fragrance carrier .

- 2-Isopropyl-5-methylcyclohexanol (CAS 98-85-1): Lower solubility in water (0.1 g/L at 25°C) compared to dihydroterpineol, attributed to increased steric hindrance from the 5-methyl group .

- Target Compound: Predicted to have moderate water solubility (~0.05 g/L) but superior lipid solubility due to its extended propanol chain, enabling use in non-aqueous reaction systems.

Industrial and Pharmacological Relevance

- Dihydroterpineol : Widely used in cosmetics for its mild, pine-like odor .

- 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one: A controlled substance with stimulant properties, highlighting the pharmacological risks of structural modifications to cyclohexane derivatives .

- Target Compound: No reported bioactivity, suggesting its primary utility lies in synthetic chemistry or specialty solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.